molecular formula C6H9BrN2O B2522418 6-(Aminomethyl)pyridin-2(1H)-one hydrobromide CAS No. 95851-90-4

6-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Cat. No. B2522418
CAS RN: 95851-90-4
M. Wt: 205.055
InChI Key: WFGHCWNEMJBXHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new tripodal receptor 6,6’-diaminomethyl-tris-(pyridin-2-ylmethyl)amine was designed, synthesized, and characterized by 1H NMR, 13C NMR, and IR analysis . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Synthesis and Structural Characterization

  • Aminomethylation of pyridines, including derivatives related to 6-(Aminomethyl)pyridin-2(1H)-one, has been investigated, showing that aminomethylation primarily occurs at specific positions of the pyridine ring. These findings contribute to the understanding of chemical reactions and structural formations in similar compounds (Smirnov, Kuz’min, & Kuznetsov, 2005).
  • Studies on the crystal structure of certain mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles reveal different protonation sites and hydrogen bonding patterns, providing insights into the molecular interactions and structures in similar bromide salts (Böck et al., 2021).

Chemical Reactions and Properties

  • Research on 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, including those similar to 6-(Aminomethyl)pyridin-2(1H)-one, highlights the basis for synthesizing new amino derivatives, thus contributing to the development of novel compounds and potential applications (Kalme et al., 2004).
  • Studies on the regioselective halogenation of activated pyridines provide insights into the reactivity and selectivity of such reactions, which is crucial for the synthesis of various derivatives and understanding their chemical behavior (Canibano et al., 2001).

Potential Pharmaceutical Applications

  • The compound's ability to form complexes with metal ions like zinc(II), magnesium(II), and calcium(II) has been studied, indicating its potential utility in pharmaceutical and biochemical applications (Matczak-Jon et al., 2010).
  • Antimicrobial and antitubercular properties of 6-amino-substituted pyridin-2(1H)-ones have been evaluated, suggesting potential therapeutic applications of such compounds in treating bacterial and fungal infections, as well as tuberculosis (Patel, Sharma, & Rajani, 2011).

properties

IUPAC Name

6-(aminomethyl)-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHCWNEMJBXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude product from Example 2 was combined with 10 ml of 48% hydrobromic acid, and the resulting mixture was heated at its reflux temperature for one hour. Evaporation to dryness provided 6-aminomethyl-2(1H)-pyridone hydrobromide as a water-soluble solid. The structural assignment was supported by infrared and nuclear magnetic resonance spectral analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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